

Technical Guide: 4-((3-Aminopyridin-2-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-((3-Aminopyridin-2-yl)amino)benzoic acid

Cat. No.: B1338507

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of available information on "**4-((3-Aminopyridin-2-yl)amino)benzoic acid**". It should be noted that specific experimental data for this compound is limited in publicly accessible literature. Information on structurally related compounds and predicted methodologies are provided for context and guidance.

Introduction and IUPAC Nomenclature

4-((3-Aminopyridin-2-yl)amino)benzoic acid is a heterocyclic aromatic compound incorporating a benzoic acid moiety and an aminopyridine scaffold. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **4-((3-aminopyridin-2-yl)amino)benzoic acid**. This structure is of interest to researchers due to the diverse biological activities associated with both aminobenzoic acid and aminopyridine derivatives, which include antimicrobial, anticancer, and anti-inflammatory properties.^{[1][2][3]} The linkage between the two primary rings is an amino bridge at the 2-position of the pyridine ring and the 4-position of the benzoic acid.

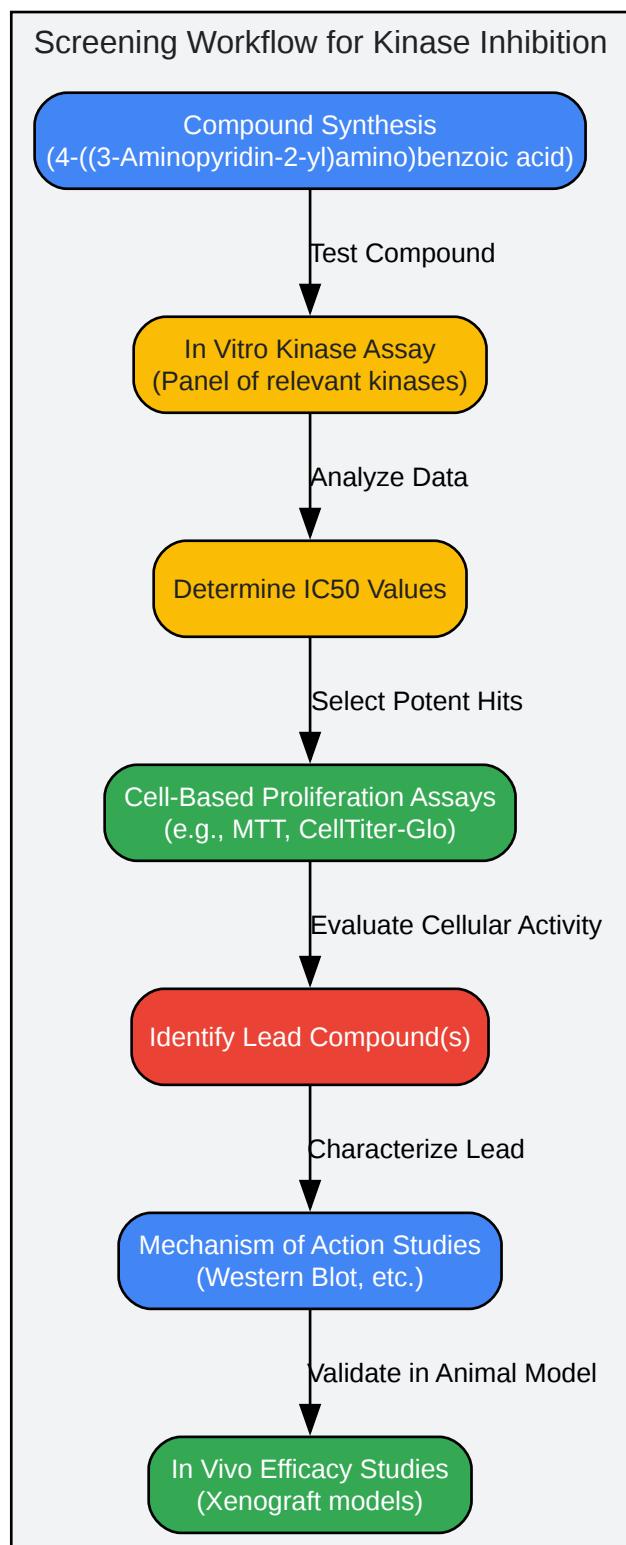
Physicochemical and Biological Data

Specific experimental data for **4-((3-Aminopyridin-2-yl)amino)benzoic acid** is not readily available in the cited literature. For comparative purposes, data for the isomeric compound, 3-((3-Aminopyridin-2-yl)amino)benzoic acid, is presented below.

Table 1: Physicochemical Data for **4-((3-Aminopyridin-2-yl)amino)benzoic acid**

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₁ N ₃ O ₂	Calculated
Molecular Weight	229.23 g/mol	Calculated
IUPAC Name	4-((3-aminopyridin-2-yl)amino)benzoic acid	
Melting Point	Not Available	
Solubility	Not Available	
pKa	Not Available	

Table 2: Data for the Structural Isomer **3-((3-Aminopyridin-2-yl)amino)benzoic acid**


Property	Value	Source
Molecular Formula	C ₁₂ H ₁₁ N ₃ O ₂	[4]
Molecular Weight	229.23 g/mol	[4]
IUPAC Name	3-[(3-aminopyridin-2-yl)amino]benzoic acid	[4]
InChI Key	UNXDLSFVWYOFCA-UHFFFAOYSA-N	[4]
Canonical SMILES	C1=CC(=CC(=C1)NC2=C(C=CC=N2)N)C(=O)O	[4]

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of **4-((3-aminopyridin-2-yl)amino)benzoic acid** is not available, the structural motifs suggest potential therapeutic applications.

- Anticancer Properties: A structurally related compound, 4-{{(3-Aminopyridin-2-yl)amino}methyl}benzoic acid, has been investigated for its antileukemia properties.^[5] The mechanism of action for such compounds may involve the inhibition of cell proliferation or interference with DNA replication and repair mechanisms.^[5]
- Enzyme Inhibition: The aminopyridine scaffold is present in various kinase inhibitors. For instance, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a key intermediate in the synthesis of Nilotinib, a potent tyrosine kinase inhibitor.^[6] It is plausible that **4-((3-aminopyridin-2-yl)amino)benzoic acid** could exhibit inhibitory activity against certain kinases or other enzymes.
- Antimicrobial Activity: Para-aminobenzoic acid (PABA) and its derivatives are known to possess antimicrobial properties.^{[2][3][7]} They can interfere with the folate synthesis pathway in microorganisms.^[7] The combination of the PABA structure with the aminopyridine moiety could lead to compounds with antibacterial or antifungal activity.

Given the speculative nature of its function, a specific signaling pathway cannot be definitively described. However, a generalized workflow for screening its potential as a kinase inhibitor is presented below.

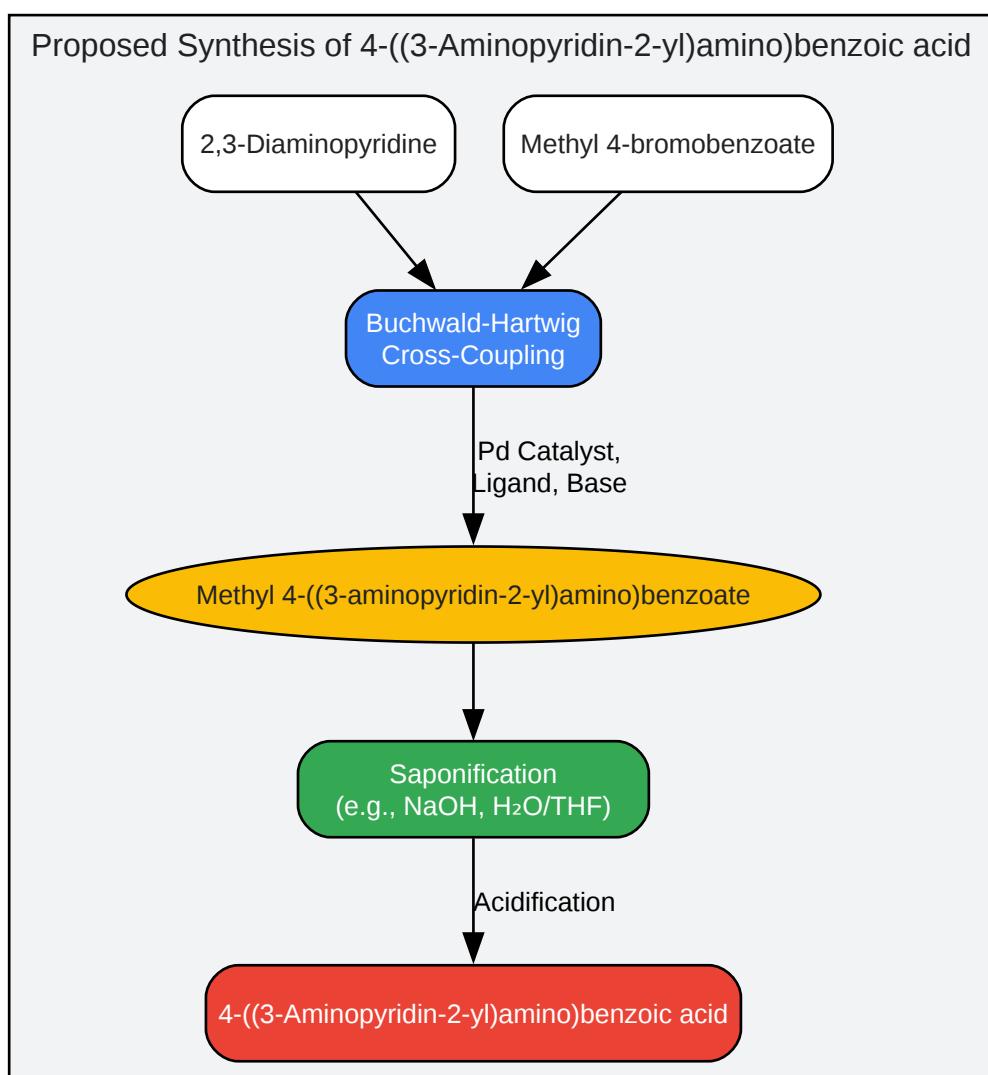
[Click to download full resolution via product page](#)

Caption: A logical workflow for evaluating the potential of a novel compound as a kinase inhibitor.

Experimental Protocols: Proposed Synthesis

A definitive, experimentally validated synthesis for **4-((3-aminopyridin-2-yl)amino)benzoic acid** is not described in the provided search results. However, a plausible synthetic route can be proposed based on established palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Proposed Synthesis: Coupling of 2,3-diaminopyridine with methyl 4-bromobenzoate followed by hydrolysis.


Step 1: Buchwald-Hartwig Amination

- Reactants: 2,3-Diaminopyridine and Methyl 4-bromobenzoate.
- Catalyst: A palladium catalyst such as $\text{Pd}_2(\text{dba})_3$ (tris(dibenzylideneacetone)dipalladium(0)) or $\text{Pd}(\text{OAc})_2$ (palladium(II) acetate).
- Ligand: A suitable phosphine ligand such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).
- Base: A non-nucleophilic base such as sodium tert-butoxide (NaO tBu) or cesium carbonate (Cs_2CO_3).
- Solvent: An anhydrous aprotic solvent such as toluene or dioxane.
- Procedure: The reactants, catalyst, ligand, and base are combined in the solvent under an inert atmosphere (e.g., argon or nitrogen). The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield methyl 4-((3-aminopyridin-2-yl)amino)benzoate.

Step 2: Saponification (Hydrolysis)

- Reactant: Methyl 4-((3-aminopyridin-2-yl)amino)benzoate.

- Reagent: An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
- Solvent: A mixture of an organic solvent like tetrahydrofuran (THF) or methanol and water.
- Procedure: The ester from Step 1 is dissolved in the solvent mixture, and the aqueous base is added. The reaction is stirred at room temperature or with gentle heating until the hydrolysis is complete. The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product, **4-((3-aminopyridin-2-yl)amino)benzoic acid**, is collected by filtration, washed with water, and dried.

[Click to download full resolution via product page](#)

Caption: A proposed two-step synthetic workflow for the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-((3-Aminopyridin-2-yl)amino)benzoic acid | Benchchem [benchchem.com]
- 5. 4-{{(3-Aminopyridin-2-yl)amino}methyl}benzoic acid | 932334-10-6 | Benchchem [benchchem.com]
- 6. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]
- 7. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 4-((3-Aminopyridin-2-yl)amino)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1338507#4-3-aminopyridin-2-yl-amino-benzoic-acid-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com